Glycidyl myristate

Beschreibung

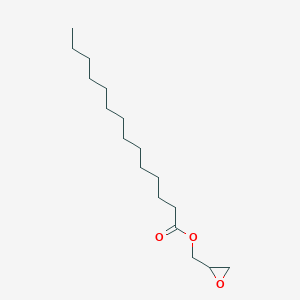

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxiran-2-ylmethyl tetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRMZLGUSWWTOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323534 |

Source

|

| Record name | oxiran-2-ylmethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-80-2 |

Source

|

| Record name | NSC404224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxiran-2-ylmethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of Glycidyl (B131873) Myristate

This technical guide provides a comprehensive overview of the chemical and physical properties of Glycidyl myristate, also known as Glycidyl tetradecanoate. This document delves into its chemical reactivity, stability, and common analytical methodologies. Furthermore, it addresses the toxicological significance of this compound, primarily in the context of food safety analysis where its detection is critical.

Core Chemical and Physical Properties

This compound is a fatty acid ester characterized by a glycidyl group attached to a myristate (tetradecanoate) backbone. It belongs to a class of compounds known as glycidyl esters, which are process-induced contaminants found in refined edible oils and fats.[1]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Chemical Name | oxiranylmethyl tetradecanoate | [2] |

| Synonyms | Myristic acid glycidyl ester, Glycidyl tetradecanoate, NSC 404224 | [2] |

| CAS Number | 7460-80-2 | [2] |

| Molecular Formula | C₁₇H₃₂O₃ | [2] |

| Molecular Weight | 284.43 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | >99% | [2] |

Chemical Reactivity and Stability

The chemical properties of this compound are largely dictated by its two primary functional groups: the ester linkage and the epoxide ring.

-

Ester Group : The ester can undergo hydrolysis, particularly under acidic or basic conditions, to yield myristic acid and glycidol (B123203).[4] This reaction is of significant toxicological importance, as the hydrolysis in the gastrointestinal tract releases free glycidol.[1]

-

Epoxide Ring : The three-membered epoxide ring is highly strained and therefore reactive. It is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis of the genotoxic mechanism of its metabolite, glycidol, which can form adducts with DNA.[1]

Due to the susceptibility of these functional groups to hydrolysis, this compound and its solutions are prone to degradation, especially in the presence of water or in protic solvents.[4] For long-term storage, aprotic solvents and low temperatures (-20°C) are recommended to minimize degradation.[4]

Analytical Methodologies and Experimental Protocols

The analysis of this compound is a key focus in food safety, where it is often quantified as part of the total glycidyl ester content. Deuterated this compound (this compound-d5) is frequently used as an internal standard for accurate quantification by mass spectrometry-based methods, as it corrects for matrix effects and variations during sample preparation.[1]

General Workflow for Glycidyl Ester Analysis

The overall workflow for quantifying glycidyl esters in food matrices typically involves extraction, cleanup, and instrumental analysis.

Caption: General workflow for the analysis of glycidyl esters.[1]

Experimental Protocol 1: Indirect Analysis by GC-MS

Indirect methods are widely used and involve the conversion of glycidyl esters to a more easily analyzable derivative. The AOCS Official Method Cd 29c-13 is a common example.[1]

Methodology: This method involves the alkaline-catalyzed cleavage of glycidyl esters to glycidol. The glycidol is then converted to a volatile derivative, often with phenylboronic acid (PBA), for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Materials and Reagents:

-

Sample (Edible Oil or Fat)

-

This compound-d5 (Internal Standard)

-

Sodium Methoxide (B1231860) Solution

-

Acidic Sodium Chloride Solution

-

Phenylboronic Acid (PBA) solution

-

Hexane

Procedure:

-

Sample Preparation and Spiking: A known amount of the oil or fat sample is accurately weighed. The sample is then spiked with a known quantity of this compound-d5 internal standard.[1]

-

Alkaline Transesterification: Sodium methoxide solution is added to the sample to cleave the glycidyl esters, releasing free glycidol.[1]

-

Reaction Quenching and Derivatization: The reaction is stopped by adding an acidic sodium chloride solution. The released glycidol is then derivatized with phenylboronic acid to form a stable, volatile derivative suitable for GC-MS analysis.[1]

-

Extraction: The derivatized analytes are extracted from the reaction mixture using an organic solvent like hexane.[1]

-

GC-MS Analysis: An aliquot of the extract is injected into the GC-MS system. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized analyte and the deuterated internal standard.[1]

Caption: Workflow for the indirect GC-MS analysis of glycidyl esters.[1]

Experimental Protocol 2: Direct Analysis by LC-MS/MS

Direct analysis methods offer a simpler and more specific alternative to indirect methods by measuring the intact glycidyl esters.[5]

Methodology: This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct determination of various glycidyl esters in edible oils, with this compound-d5 as an internal standard.[6]

Materials and Reagents:

-

Glycidyl ester analytical standards

-

This compound-d5 (Internal Standard)

-

HPLC-grade solvents (Hexane, Ethyl acetate, Methanol (B129727), Acetonitrile, Isopropanol)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18 and Silica)[6]

Procedure:

-

Standard and Sample Preparation: Stock solutions of standards and the internal standard are prepared. A known amount of oil is weighed, spiked with the internal standard, and dissolved in hexane.[6]

-

Solid-Phase Extraction (SPE) Cleanup: A two-step SPE procedure is often used to remove interferences. The sample is first passed through a C18 cartridge, and the eluate is then further purified using a silica (B1680970) cartridge.[5][6]

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The cleaned extract is injected onto a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the different glycidyl esters.[6]

-

Mass Spectrometry (MS/MS): Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in positive mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target glycidyl ester and the internal standard.[6]

-

Table 2: Example LC-MS/MS Method Validation Parameters

| Parameter | Performance Data | Source |

| Linearity (R²) | > 0.99 | [6] |

| Limit of Detection (LOD) | 1 - 3 µg/kg | [6] |

| Limit of Quantification (LOQ) | 100 µg/kg (expressed as glycidol) | [6] |

| Recovery | 84% - 108% | [6] |

| Precision (Repeatability, RSDr) | < 10% | [6] |

Toxicological Significance

The primary toxicological concern with this compound and other glycidyl esters is not from the intact ester itself, but from its hydrolysis in the gastrointestinal tract, which releases free glycidol.[1] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[1]

The genotoxicity of glycidol is attributed to its reactive epoxide group. This group can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, potentially initiating the process of carcinogenesis.[1]

Caption: Toxicological pathway of this compound.[1]

Conclusion

This compound is a saturated fatty acid ester whose chemical properties, particularly the reactivity of its epoxide ring and ester linkage, are central to its analytical detection and toxicological significance. While the compound itself is primarily of interest as a process contaminant in foodstuffs, its deuterated analog, this compound-d5, serves as an essential analytical tool for the accurate quantification of potentially harmful glycidyl esters.[1] Understanding the chemical behavior and analytical methodologies associated with this compound is crucial for professionals in food safety, toxicology, and drug development.

References

Glycidyl Myristate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, analytical methodologies, and biological significance of Glycidyl (B131873) Myristate and its deuterated analog, this guide serves as an essential resource for professionals in research, scientific inquiry, and drug development.

Glycidyl myristate, a glycidyl ester of myristic acid, is a compound of significant interest in the fields of food safety, toxicology, and pharmacology. It belongs to a class of process-induced food contaminants known as glycidyl esters, which are formed during the high-temperature refining of edible oils. The primary toxicological concern stems from its potential hydrolysis in the gastrointestinal tract to glycidol, a compound classified as a probable human carcinogen. This guide provides a detailed overview of this compound's chemical and physical properties, analytical protocols for its quantification, and its role as a potential modulator of the endocannabinoid system.

Core Chemical Identifiers and Properties

This compound is chemically known as Tetradecanoic Acid 2-Oxiranylmethyl Ester. For analytical and research purposes, its deuterated form, this compound-d5, is often employed as an internal standard for accurate quantification.

Synonyms:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its deuterated analog, this compound-d5.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 7460-80-2[2] |

| Molecular Formula | C₁₇H₃₂O₃[2] |

| Molecular Weight | 284.43 g/mol [2] |

| Appearance | Solid[2] |

| Purity | >99%[2] |

Table 2: Properties of this compound-d5

| Property | Value |

| CAS Number | 1330180-72-7[3][4] |

| Molecular Formula | C₁₇H₂₇D₅O₃[3][4] |

| Molecular Weight | 289.46 g/mol [3][4] |

| Appearance | White Solid[4] |

| Storage Temperature | 2-8°C Refrigerator[4] |

Experimental Protocols

Accurate quantification of glycidyl esters is crucial for food safety and research. The use of a stable isotope-labeled internal standard like this compound-d5 is the gold standard for mass spectrometry-based methods.

Direct Analysis of Glycidyl Esters by LC-MS/MS

This protocol details a validated method for the direct determination of various glycidyl esters in edible oils.

1. Reagents and Materials:

-

Glycidyl ester analytical standards

-

This compound-d5 (Internal Standard)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ultrapure Water

-

Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg) and Silica (500 mg)[5]

2. Standard and Sample Preparation:

-

Accurately weigh the oil sample.

-

Add a known amount of the this compound-d5 internal standard solution.[5]

-

Dissolve the sample in 2 mL of hexane.[5]

3. Solid-Phase Extraction (SPE) Cleanup: A two-step SPE procedure is often employed to remove matrix interferences.[5]

-

C18 SPE Cartridge:

-

Silica SPE Cartridge:

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

Visualizing Key Pathways and Workflows

Analytical Workflow for Glycidyl Ester Analysis

The following diagram outlines the typical experimental workflow for the analysis of glycidyl esters using an internal standard approach.

Caption: Experimental workflow for direct glycidyl ester analysis.[5]

Toxicological Pathway of this compound

The primary toxicological concern with glycidyl esters is their in-vivo hydrolysis to glycidol.

Caption: Hydrolysis of this compound to the toxic metabolite glycidol.

This compound and the Endocannabinoid System

This compound is a potential inhibitor of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid signaling pathway responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).

Caption: Potential inhibition of MAGL by this compound in the endocannabinoid pathway.

References

Toxicological Profile of Glycidyl Myristate and Glycidol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profiles of glycidol (B123203) and its ester, glycidyl (B131873) myristate. The toxicity of glycidyl myristate is intrinsically linked to its hydrolysis product, glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC). This document summarizes key toxicological data, including acute toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental methodologies for pivotal studies are outlined to provide a deeper understanding of the data's context. Metabolic pathways and mechanisms of toxicity are elucidated through diagrams to visualize the cellular interactions of these compounds. All quantitative data is presented in structured tables for comparative analysis.

Introduction

Glycidol is a small, reactive epoxide compound used as an intermediate in the chemical and pharmaceutical industries.[1][2] Its presence as a contaminant in some refined edible oils in the form of glycidyl fatty acid esters has raised significant health concerns.[3][4] this compound, an ester of glycidol and myristic acid, is representative of these esters. The primary toxicological concern for glycidyl esters is their potential hydrolysis to glycidol in the gastrointestinal tract, leading to systemic exposure to this genotoxic carcinogen.[3][4] This guide aims to provide a detailed toxicological reference for professionals involved in research, drug development, and safety assessment.

Toxicological Profile of Glycidol

Glycidol has been extensively studied, and a considerable amount of toxicological data is available. It is a direct-acting alkylating agent, meaning it can react with cellular macromolecules like DNA without metabolic activation.[1][2]

Acute Toxicity

Glycidol exhibits moderate acute toxicity via oral and inhalation routes. Dermal toxicity is comparatively lower.[5][6]

Table 1: Acute Toxicity of Glycidol

| Species | Route of Administration | Value | Reference |

| Rat | Oral (LD50) | 420 - 463.8 mg/kg | [6][7] |

| Mouse | Oral (LD50) | 431 mg/kg | [7] |

| Rabbit | Dermal (LD50) | 1980 mg/kg | [5] |

| Rat | Inhalation (LC50) | 580 ppm (8 hours) | [5] |

| Mouse | Inhalation (LC50) | 450 ppm (4 hours) | [5] |

Carcinogenicity

Glycidol is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[8] Oral administration of glycidol has been shown to induce tumors at multiple sites in both rats and mice.[8][9][10]

Table 2: Carcinogenicity of Glycidol in 2-Year Gavage Studies

| Species | Sex | Dose Levels (mg/kg/day) | Target Organs for Neoplasms | Reference |

| F344/N Rats | Male | 37.5, 75 | Tunica vaginalis (mesothelioma), Mammary gland (fibroadenoma), Brain (gliomas), Forestomach, Intestine, Skin, Zymbal gland, Thyroid gland | [8][10] |

| F344/N Rats | Female | 37.5, 75 | Mammary gland (fibroadenoma, adenocarcinoma), Brain (gliomas), Oral mucosa, Forestomach, Clitoral gland, Thyroid gland, Leukemia | [8][10] |

| B6C3F1 Mice | Male | 25, 50 | Forestomach, Harderian gland, Liver, Lung, Skin | [9] |

| B6C3F1 Mice | Female | 25, 50 | Forestomach, Harderian gland, Mammary gland, Subcutaneous tissue | [9] |

Genotoxicity

Glycidol is a well-established genotoxic agent, demonstrating positive results in a wide range of in vitro and in vivo assays. Its epoxide ring is highly reactive and can directly alkylate DNA, leading to mutations.[1][11][12]

Table 3: Genotoxicity of Glycidol

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium (TA98, TA1535) | With and Without | Positive | [12] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | [11] |

| Micronucleus Test | Mouse Bone Marrow | N/A (in vivo) | Negative | [11] |

| Comet Assay | L5178Y cells | With and Without | Positive | [12] |

Reproductive and Developmental Toxicity

Glycidol has been shown to adversely affect reproductive parameters in male rodents, including testicular atrophy and reduced sperm count and motility.[5] Developmental toxicity studies have shown increased resorptions and fetal anomalies when administered during gestation.[13]

Table 4: Reproductive and Developmental Toxicity of Glycidol

| Species | Effect | NOAEL/LOAEL | Reference |

| Rat (Male) | Reduced sperm count and motility | LOAEL: 100 mg/kg/day | [5] |

| Mouse (Female) | Increased resorptions and fetal anomalies | LOAEL: 250 mg/kg (single dose post-mating) | [13] |

Neurotoxicity

Neurotoxic effects have been observed in studies with glycidol. In a 13-week oral gavage study, cerebellar necrosis was reported in rats.[14] Another study showed that glycidol exposure in adult rats induced axonopathy.[15] A NOAEL for neurotoxicity in offspring of rats exposed during gestation and lactation was determined to be 100 ppm in drinking water (equivalent to 18.5 mg/kg body weight/day).[14]

Toxicological Profile of this compound

Specific toxicological data for this compound is scarce. The primary assumption in risk assessment is that glycidyl esters are hydrolyzed in the gastrointestinal tract, releasing glycidol.[3][4] Therefore, the toxicity of this compound is largely inferred from that of glycidol. Studies on related compounds like myristyl myristate suggest low acute toxicity.[4][16] However, the genotoxic and carcinogenic potential of the released glycidol remains the main concern.

Table 5: Acute Toxicity of a Related Compound (Myristyl Myristate)

| Species | Route of Administration | Value | Reference |

| Rat | Oral (LD50) | > 14.4 g/kg | [17] |

| Rabbit | Dermal (LD50) | > 5 g/kg | [16] |

Experimental Protocols

NTP 2-Year Gavage Carcinogenicity Study of Glycidol (NTP TR-374)

This study was fundamental in establishing the carcinogenicity of glycidol.[8]

-

Test Substance: Glycidol (94% pure) in distilled water.

-

Animals: F344/N rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: Gavage, 5 days per week for 103 weeks.

-

Dose Levels:

-

Rats: 0, 37.5, or 75 mg/kg/day.

-

Mice: 0, 25, or 50 mg/kg/day.

-

-

Observations: Animals were observed twice daily for clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete necropsy was performed on all animals. Histopathological examinations were conducted on all major tissues and organs and any gross lesions.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18]

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535) that are auxotrophic for histidine (cannot synthesize it).

-

Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

A small amount of histidine is added to the medium to allow for a few cell divisions, which is necessary for mutations to be fixed.

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[18][19]

-

Metabolism and Mechanism of Toxicity

Metabolism of this compound and Glycidol

This compound is presumed to be hydrolyzed by lipases in the gastrointestinal tract to yield myristic acid and free glycidol.[3] Glycidol is then absorbed and undergoes further metabolism. The primary metabolic pathways for glycidol are:

-

Hydrolysis: Epoxide hydrolases can open the epoxide ring to form glycerol, which can then enter endogenous metabolic pathways.[2][9]

-

Glutathione (B108866) Conjugation: Glycidol can be detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases.[13]

Mechanism of Genotoxicity and Carcinogenicity

The primary mechanism of glycidol's toxicity is its ability to act as an alkylating agent. The strained epoxide ring is susceptible to nucleophilic attack by cellular macromolecules, including DNA. This leads to the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication and ultimately contribute to the initiation of cancer.[1][20]

Conclusion

The toxicological profile of glycidol is well-characterized, indicating that it is a multi-site, genotoxic carcinogen in animals. The primary health concern associated with this compound and other glycidyl esters is their potential to release glycidol upon ingestion. While specific toxicological data for this compound is limited, a conservative approach assumes its toxicity is driven by the liberated glycidol. This guide provides essential data and context for researchers and professionals to understand and assess the risks associated with these compounds. Further research into the bioavailability of glycidol from its various esters would be beneficial for more precise risk assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 3. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Final Report on the Safety Assessment of Myristyl Myristate and Isopropyl Myristate | Semantic Scholar [semanticscholar.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Abstract for TR-374 [ntp.niehs.nih.gov]

- 9. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Carcinogenicity of glycidol in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genetic Toxicity Test of Glycidol by Ames, Micronucleus, Comet Assays and Microarray Analysis -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. academic.oup.com [academic.oup.com]

- 15. Glycidol induces axonopathy and aberrations of hippocampal neurogenesis affecting late-stage differentiation by exposure to rats in a framework of 28-day toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 17. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 18. microbiologyinfo.com [microbiologyinfo.com]

- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of formation of adducts from reactions of glycidaldehyde with 2'-deoxyguanosine and/or guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Health Risks of Glycidyl Fatty Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycidyl (B131873) fatty acid esters (GEs) are process-induced contaminants formed during the high-temperature refining of vegetable oils. Upon ingestion, GEs are hydrolyzed in the gastrointestinal tract, releasing glycidol (B123203), a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] This technical guide provides a comprehensive overview of the current scientific understanding of the potential health risks associated with GE exposure. It details the metabolic pathways, mechanisms of toxicity, and experimental methodologies used to assess the risks posed by these compounds. Quantitative data from key studies are summarized in tabular format for comparative analysis, and critical biological and experimental pathways are visualized using diagrams.

Introduction

Glycidyl fatty acid esters are formed at temperatures exceeding 200°C during the deodorization step of edible oil refining.[2] They are prevalent in a variety of refined vegetable oils, with the highest concentrations typically found in palm oil.[3][4] The primary toxicological concern stems from the release of free glycidol following enzymatic hydrolysis in the digestive system.[5][6] Glycidol is a reactive epoxide that can interact with biological macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[1][7] Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated the risks associated with GEs and have recommended minimizing their levels in food products.[3][5][8]

Metabolism and Toxicokinetics

Experimental evidence from animal studies indicates that glycidyl esters are substantially hydrolyzed to glycidol in the gastrointestinal tract.[5] This conversion is a critical step in the toxicokinetics of GEs, as the toxicity is primarily attributed to the resulting glycidol.

Detoxification Pathway

The primary detoxification pathway for glycidol involves conjugation with glutathione (B108866) (GSH), a key antioxidant.[9][10] This reaction is catalyzed by glutathione-S-transferases (GSTs) and results in the formation of a less toxic, water-soluble mercapturic acid derivative that can be excreted in the urine.[11][12]

Genotoxicity and Carcinogenicity

The genotoxicity of glycidol is attributed to its epoxide group, which can covalently bind to DNA, forming DNA adducts.[7] These adducts can lead to mutations if not repaired, potentially initiating the process of carcinogenesis.

Mechanism of Genotoxicity

Glycidol can react with nucleophilic sites on DNA bases, with a notable target being the N7 position of guanine.[13] The formation of these DNA adducts can disrupt DNA replication and transcription, leading to chromosomal aberrations and gene mutations.[8]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological assessments of glycidol and glycidyl esters.

Table 1: Toxicological Reference Values for Glycidol and Glycidyl Esters

| Organization | Reference Value | Endpoint | Species | Comments |

| EFSA (2018)[14] | TDI: 2 µg/kg bw/day (for 3-MCPD and its esters) | - | - | While for 3-MCPD, a TDI is established, for glycidol (from GEs), a Margin of Exposure (MoE) approach is used due to its genotoxic and carcinogenic nature. An MoE of 25,000 or higher is considered of low concern.[4] |

| JECFA (2016)[8] | PMTDI: 4 µg/kg bw/day (for 3-MCPD and its esters) | - | - | For GEs, JECFA concluded that the lower end of the margins of exposure may be a health concern and recommended reduction in foods.[8] |

| JECFA (2017)[15] | BMDL10: 2.4 mg/kg bw/day | Mesotheliomas in male rats | Rat | Used for risk characterization of glycidol.[15] |

Table 2: Selected Results from NTP Carcinogenicity Bioassays of Glycidol (Gavage Studies) [16][17][18]

| Species | Sex | Dose (mg/kg bw) | Target Organs for Neoplasms |

| F344/N Rat | Male | 0, 37.5, 75 | Brain (glioma), Thyroid gland (follicular-cell adenoma or carcinoma), Forestomach (papilloma or carcinoma), Skin (squamous-cell papilloma or carcinoma, basal-cell tumors, or sebaceous-gland adenoma or adenocarcinoma), Mammary gland (adenoma, fibroadenoma, or adenocarcinoma) |

| F344/N Rat | Female | 0, 37.5, 75 | Brain (glioma), Thyroid gland (follicular-cell adenoma or carcinoma), Forestomach (papilloma or carcinoma), Mammary gland (adenoma, fibroadenoma, or adenocarcinoma), Glandular stomach (fibrosarcoma - possibly related) |

| B6C3F1 Mouse | Male | 0, 25, 50 | Forestomach (papilloma or carcinoma), Harderian gland (adenoma or adenocarcinoma), Skin (squamous-cell papilloma or carcinoma, basal-cell tumors, or sebaceous-gland adenoma or adenocarcinoma), Lung (alveolar/bronchiolar adenoma or carcinoma), Liver (mainly carcinoma), Urinary bladder (carcinoma - possibly related), Testis (sarcoma of the epididymis - possibly related) |

| B6C3F1 Mouse | Female | 0, 25, 50 | Mammary gland (adenoma, fibroadenoma, or adenocarcinoma), Harderian gland (adenoma or adenocarcinoma), Uterus (carcinoma or adenocarcinoma), Subcutaneous tissue (sarcoma or fibrosarcoma), Skin (squamous-cell papilloma or carcinoma, basal-cell tumors, or sebaceous-gland adenoma or adenocarcinoma) |

Experimental Protocols

Accurate assessment of the risks associated with GEs relies on robust analytical and toxicological methodologies.

Analytical Methods for Quantification of Glycidyl Esters

The determination of GEs in edible oils and fats is primarily achieved through indirect methods, which involve the conversion of GEs to a quantifiable derivative. The AOCS Official Method Cd 29c-13 is a widely used protocol.[5][19]

Detailed Protocol: Indirect Determination of Glycidyl Esters (based on AOCS Cd 29c-13)

-

Sample Preparation:

-

Transesterification:

-

Add a solution of sodium methoxide (B1231860) in methanol (B129727) to the sample.

-

Vortex the mixture to initiate the transesterification of the glycidyl esters to free glycidol.

-

-

Conversion and Extraction:

-

Derivatization:

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue and add a solution of phenylboronic acid (PBA) to derivatize the 3-MBPD, making it more volatile and suitable for gas chromatography.[3]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

-

Quantify the 3-MBPD derivative by comparing its response to that of the internal standard.

-

The concentration of glycidyl esters in the original sample is expressed as glycidol equivalents.

-

In Vitro Genotoxicity Assays

5.2.1. Chromosomal Aberration Test

The in vitro chromosomal aberration test is used to identify agents that cause structural damage to chromosomes in cultured mammalian cells.[21][22]

Protocol Outline (based on OECD Guideline 473):

-

Cell Culture:

-

Exposure:

-

Expose cell cultures to at least three different concentrations of the test substance (glycidol) for a defined period, both with and without an exogenous metabolic activation system (S9 mix).[23]

-

-

Metaphase Arrest:

-

At a predetermined time after exposure, add a metaphase-arresting substance (e.g., Colcemid) to the cultures.[23]

-

-

Harvesting and Slide Preparation:

-

Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Prepare microscope slides and stain the chromosomes.

-

-

Microscopic Analysis:

-

Score metaphase cells for structural chromosome aberrations (e.g., breaks, gaps, rearrangements).[23]

-

A statistically significant, dose-dependent increase in the frequency of aberrations indicates a positive result.

-

In Vivo Genotoxicity Assays

5.3.1. Mammalian Erythrocyte Micronucleus Test

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes.[14][25]

Protocol Outline (based on OECD Guideline 474):

-

Animal Dosing:

-

Administer the test substance (glycidol) to rodents (typically mice or rats) via an appropriate route (e.g., gavage).[25] Use a range of doses, including a negative control and a positive control.

-

-

Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).[25]

-

-

Slide Preparation and Staining:

-

Prepare smears of the bone marrow cells or peripheral blood.

-

Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[26]

-

-

Microscopic Analysis:

Conclusion

Glycidyl fatty acid esters represent a significant food safety concern due to their conversion to the genotoxic carcinogen glycidol. A thorough understanding of their metabolism, mechanisms of toxicity, and the methodologies for their detection and risk assessment is crucial for researchers, scientists, and professionals in drug development. The data and protocols presented in this guide provide a technical foundation for further investigation and for the implementation of strategies to mitigate exposure to these harmful compounds. Continued research into the signaling pathways involved in glycidol-induced carcinogenesis and the development of more sensitive and direct analytical methods are essential areas for future exploration.

References

- 1. gcms.cz [gcms.cz]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of glycidyl methacrylate-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. askthescientists.com [askthescientists.com]

- 10. The Role of Glutathione in Detoxification: Understanding Its Benefits and Functions [infusalounge.com]

- 11. doctorsrecipes.com [doctorsrecipes.com]

- 12. The role of glutathione in detoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA adduct formation by allyl glycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study on GMA-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NTP Toxicology and Carcinogenesis Studies of Glycidol (CAS No. 556-52-5) In F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Glycidol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. fssai.gov.in [fssai.gov.in]

- 21. oecd.org [oecd.org]

- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. genedirex.com [genedirex.com]

- 25. nucro-technics.com [nucro-technics.com]

- 26. mdpi.com [mdpi.com]

Glycidyl Myristate and the Inhibition of Monoacylglycerol Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoacylglycerol lipase (B570770) (MAGL) is a pivotal serine hydrolase that governs the endocannabinoid signaling pathway through the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This function places MAGL at the intersection of endocannabinoid and eicosanoid signaling, making it a compelling therapeutic target for a spectrum of pathologies, including neurodegenerative diseases, inflammation, pain, and cancer. While the development of potent and selective MAGL inhibitors is a highly active area of research, the role of glycidyl (B131873) myristate in this context is often misconstrued. This technical guide clarifies the current scientific understanding of glycidyl myristate in relation to MAGL, highlighting its potential as a substrate for enzyme activity assays rather than as a direct inhibitor. We provide a comprehensive overview of MAGL's biological significance, the mechanisms of well-characterized inhibitors, detailed experimental protocols for assessing MAGL activity and inhibition, and a comparative analysis of known MAGL inhibitors.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a 33-kDa serine hydrolase that plays a crucial role in lipid metabolism.[1] It primarily catalyzes the hydrolysis of monoacylglycerols into a free fatty acid and glycerol.[2] The most significant substrate of MAGL in the central nervous system is the endocannabinoid 2-arachidonoylglycerol (2-AG).[1]

The hydrolysis of 2-AG by MAGL serves two critical functions:

-

Termination of Endocannabinoid Signaling: 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2.[3] By degrading 2-AG, MAGL terminates its signaling, thereby modulating a wide array of physiological processes, including pain perception, mood, and appetite.[4]

-

Production of Pro-inflammatory Mediators: The hydrolysis of 2-AG releases arachidonic acid (AA), a precursor for the biosynthesis of prostaglandins (B1171923) and other eicosanoids, which are potent pro-inflammatory molecules.[5]

This dual role places MAGL as a critical link between the endocannabinoid and eicosanoid signaling systems.[6] Inhibition of MAGL leads to an accumulation of 2-AG, enhancing cannabinoid receptor signaling, and a reduction in arachidonic acid levels, thereby producing anti-inflammatory effects.[6][7]

This compound: A Potential Substrate, Not a Characterized Inhibitor

Contrary to some suggestions, there is a lack of scientific literature characterizing this compound (also known as glycidyl tetradecanoate) as an inhibitor of MAGL. Instead, due to its chemical structure, which includes a glycidyl functional group, it is considered a potential substrate for the enzyme.[5]

The deuterated form, this compound-d5, has been proposed as a valuable tool for developing sensitive and specific liquid chromatography-mass spectrometry (LC-MS/MS)-based MAGL activity assays.[5] In such an assay, the non-deuterated this compound could serve as the substrate, and the deuterated product, myristic acid-d5, could be used as an internal standard for precise quantification.[5] This approach offers significant advantages over traditional colorimetric or fluorometric assays by minimizing interference from endogenous substances.[5]

The epoxide ring in the glycidyl group is reactive and could theoretically engage in covalent modification of nucleophilic residues in an enzyme's active site. However, without experimental evidence such as IC50 values or mechanism of action studies, its classification as a MAGL inhibitor remains unsubstantiated.

MAGL Signaling Pathways

The inhibition of MAGL has profound effects on two interconnected signaling pathways: the endocannabinoid system and the eicosanoid pathway.

Enhancement of Endocannabinoid Signaling

MAGL is the primary enzyme responsible for the degradation of 2-AG in the brain.[1] Its inhibition leads to a significant elevation of 2-AG levels.[8] This accumulation of 2-AG results in the enhanced activation of cannabinoid receptors CB1 and CB2, leading to various therapeutic effects, including analgesia, anxiolysis, and neuroprotection.[6]

Attenuation of Pro-Inflammatory Eicosanoid Production

The degradation of 2-AG by MAGL releases arachidonic acid, the precursor to prostaglandins and other pro-inflammatory eicosanoids.[5] By inhibiting MAGL, the production of arachidonic acid is significantly reduced, leading to a decrease in the synthesis of these inflammatory mediators.[9] This mechanism contributes to the potent anti-inflammatory and neuroprotective effects observed with MAGL inhibitors.[6]

Quantitative Data of Select MAGL Inhibitors

While no inhibitory data exists for this compound, numerous potent and selective MAGL inhibitors have been developed. The following table summarizes the inhibitory potency of several well-characterized examples.

| Inhibitor | Type | IC50 (Human MAGL) | IC50 (Mouse MAGL) | Notes |

| JZL184 | Irreversible, Covalent | ~4 nM | ~8 nM | Widely used tool compound; also inhibits other serine hydrolases at higher concentrations.[5] |

| KML29 | Irreversible, Covalent | Not specified | Not specified | Highly selective MAGL inhibitor.[5] |

| ABX-1431 | Irreversible, Covalent | Not specified | Not specified | Has been evaluated in clinical trials; effective in reducing pancreatic cancer cell proliferation.[5] |

| LEI-515 | Reversible, Covalent | Not specified | 25 nM (mouse brain) | Peripherally restricted, showing therapeutic efficacy without CNS side effects.[5][6] |

| MAGLi 432 | Non-covalent | 4.2 nM | 1-10 nM | Potent and selective, achieves high exposure in the mouse brain.[5] |

| URB602 | Reversible | 223 µM | Not specified | Early, low-potency MAGL-preferring inhibitor.[2] |

| Pristimerin | Reversible, Non-competitive | 398 nM (HeLa MGL) | Not specified | Naturally occurring terpenoid.[4] |

| Euphol | Reversible, Non-competitive | 882 nM (HeLa MGL) | Not specified | Naturally occurring terpenoid.[4] |

Note: IC50 values can vary depending on assay conditions and enzyme source.

Experimental Protocols

Assessing the activity of MAGL and the potency of its inhibitors is crucial in drug discovery. Below are detailed methodologies for key experiments.

General Workflow for MAGL Inhibitor Characterization

References

- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. – CIRM [cirm.ca.gov]

- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

Glycidyl Myristate in Edible Oils: A Technical Guide to Formation, Analysis, and Mitigation

For Immediate Release

This technical guide provides an in-depth analysis of the formation of glycidyl (B131873) myristate, a processing-induced contaminant belonging to the group of glycidyl esters (GEs), in edible oils and fats. This document is intended for researchers, scientists, and professionals in the field of drug development and food safety, offering a comprehensive overview of the latest scientific findings, analytical methodologies, and data.

Executive Summary

Glycidyl esters, including glycidyl myristate, are process contaminants that primarily form during the high-temperature deodorization step of edible oil refining.[1][2][3][4] Their presence in refined oils is a significant food safety concern as they are hydrolyzed in the gastrointestinal tract to free glycidol (B123203), a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2][5][6][7][8] This guide details the chemical pathways of GE formation, summarizes the concentration of these contaminants in various edible oils, provides detailed analytical protocols for their detection, and visualizes key processes through diagrams.

Formation of this compound and Other Glycidyl Esters

The formation of glycidyl esters is intrinsically linked to the refining process of edible oils, particularly the deodorization step, which is necessary to remove undesirable volatile compounds and improve the oil's sensory characteristics and stability.[1][5]

Precursors and Chemical Pathway

The primary precursors for the formation of glycidyl esters are diacylglycerols (DAGs) and monoacylglycerols (MAGs).[1][2][5][8][9] Triacylglycerols (TAGs), the main components of edible oils, are not direct precursors.[5] The proposed mechanism involves an intramolecular rearrangement at high temperatures, leading to the elimination of a fatty acid molecule from a DAG or a water molecule from a MAG, followed by the formation of an epoxide ring (glycidyl group).[10]

The formation of GEs from DAGs is considered the major pathway.[10] This process is initiated by the abstraction of a hydroxyl proton by the adjacent carboxyl group, leading to the formation of a cyclic acyloxonium ion intermediate.[9][10] This intermediate then rearranges, resulting in the release of a fatty acid and the formation of the glycidyl ester.[10]

Influencing Factors

Several factors significantly influence the formation of glycidyl esters during oil refining:

-

Temperature: Temperature is the most critical factor. The formation of GEs begins at approximately 200°C and increases significantly at temperatures above 230°C.[5][8]

-

Residence Time: Longer exposure to high temperatures during deodorization leads to higher concentrations of GEs.[5][7]

-

Acyglycerol Content: Higher initial concentrations of DAGs and MAGs in the crude oil result in higher levels of GE formation.[5][9] Palm oil, for instance, naturally has a high DAG content, which contributes to the higher GE levels often found in its refined form.[5][8]

Quantitative Data on Glycidyl Ester Occurrence

The concentration of glycidyl esters varies considerably among different types of edible oils and is also dependent on the specific processing conditions employed by the manufacturer.[11] Refined palm oil and its fractions consistently show the highest levels of GE contamination.[5][11][12][13]

| Edible Oil | Average Glycidyl Ester Content (mg/kg) | Range of Glycidyl Ester Content (mg/kg) | Predominant Glycidyl Ester Species |

| Palm Oil | 31.24[11] | 9.26 - 44.33[1][11] | C18:1-GE[11] |

| Sunflower Oil | 2.46[11] | 1.0 - 2.46[8][11] | C18:2-GE[11] |

| Rapeseed Oil | 1.04[11] | Up to 16[8] | C18:1-GE[11] |

| Soybean Oil | - | 0.014 - 1.56[1][8] | - |

| Rice Bran Oil | - | Up to 33.70[1] | - |

| Olive Oil | - | 0.048 - 1.10[8] | - |

| Coconut Oil | - | 0.03 - 1.71[8] | - |

| Corn Oil | - | 0.15 - 1.57[8] | - |

Note: Data is compiled from various sources and represents total glycidyl esters, not specifically this compound. The concentration of individual GEs, like this compound, is correlated with the fatty acid composition of the oil.[11]

Experimental Protocols for Glycidyl Ester Analysis

The analysis of glycidyl esters in edible oils is typically performed using either indirect or direct methods.

Indirect Method (GC-MS)

Indirect methods are based on the cleavage of the ester bond to release free glycidol, which is then derivatized and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[14] The AOCS Official Method Cd 29b-13 is a widely used indirect method.[5]

Protocol Outline (Based on AOCS Official Method Cd 29b-13):

-

Alkaline-catalyzed ester cleavage: The oil sample is treated with a sodium hydroxide (B78521) solution in methanol (B129727) to release glycidol from the glycidyl esters.

-

Transformation of glycidol: The released glycidol is converted to monobromopropanediol (MBPD).

-

Derivatization: The MBPD and any free diols are derivatized with phenylboronic acid (PBA).

-

GC-MS Analysis: The derivatives are analyzed by GC-MS in the selected ion monitoring (SIM) mode.

Direct Method (LC-MS/MS)

Direct methods allow for the quantification of intact glycidyl esters without the need for hydrolysis and derivatization, offering a more specific analysis.[15] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique for direct analysis.[14][15]

Protocol Outline for Direct Quantification of Glycidyl Esters by LC-MS/MS:

-

Sample Preparation:

-

Accurately weigh 100 mg of the oil sample into a 15 mL centrifuge tube.[15]

-

Add 100 µL of a 1 µg/mL internal standard solution (e.g., this compound-d5).[15]

-

Add 1.9 mL of acetone (B3395972) and vortex for 1 minute to dissolve the oil.[15]

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

C18 SPE:

-

Silica (B1680970) SPE:

-

Condition a silica SPE cartridge with 5 mL of n-hexane.[15]

-

Evaporate the eluate from the C18 step to dryness under a gentle stream of nitrogen.[15]

-

Reconstitute the residue in 1 mL of n-hexane.[15]

-

Load the reconstituted sample onto the conditioned silica cartridge.[15]

-

Wash the cartridge with 5 mL of n-hexane.[15]

-

Elute the glycidyl esters with 10 mL of 5% ethyl acetate (B1210297) in n-hexane.[15]

-

-

-

Final Sample Preparation:

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile).[14]

-

Mass Spectrometry: Operate in Electrospray Ionization (ESI) positive mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each target glycidyl ester and the internal standard.[14]

-

Visualizations

Signaling and Formation Pathways

Caption: Proposed formation pathway of glycidyl esters from diacylglycerols at high temperatures.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Glycidyl Fatty Acid Esters in Refined Edible Oils: A Review on Formation, Occurrence, Analysis, and Elimination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. archive.sciendo.com [archive.sciendo.com]

- 6. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mpoc.org.my [mpoc.org.my]

- 9. Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Monitoring of glycidyl fatty acid esters in refined vegetable oils from retail outlets by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 13. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Unveiling the Research Applications of Glycidyl Tetradecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) tetradecanoate (B1227901), also known by its synonym glycidyl myristate, is a glycidyl ester of tetradecanoic acid (myristic acid). While historically investigated primarily in the context of food science as a process-induced contaminant in refined edible oils, recent research has unveiled its potential in the realm of biochemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, analytical methodologies, and emerging biological applications of Glycidyl tetradecanoate, with a focus on its role as a potential modulator of the endocannabinoid system.

Chemical Properties and Synthesis

Glycidyl tetradecanoate is an ester with the chemical formula C₁₇H₃₂O₃ and a molecular weight of 284.43 g/mol .[1] Its structure features a reactive epoxide ring, which is key to some of its biological activities and chemical applications.

Synthesis of Glycidyl Esters

A general method for the synthesis of glycidyl esters involves the reaction of a carboxylic acid salt with epichlorohydrin (B41342).

Experimental Protocol: Synthesis of Glycidyl Tetradecanoate

This protocol is adapted from a general procedure for synthesizing glycidyl esters.

Materials:

-

Tetradecanoic acid (Myristic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Epichlorohydrin

-

Quaternary ammonium (B1175870) salt (e.g., tetramethylammonium (B1211777) bromide) as a phase-transfer catalyst

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of Sodium Tetradecanoate:

-

In a round-bottom flask, dissolve tetradecanoic acid in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution while stirring to form the sodium salt of the fatty acid.

-

The resulting sodium tetradecanoate can be used as an aqueous solution or dried to a powder.

-

-

Reaction with Epichlorohydrin:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, add a 10-20 molar excess of epichlorohydrin and the quaternary ammonium salt catalyst.

-

Heat the mixture to reflux (approximately 110-120°C).

-

Slowly add the aqueous solution of sodium tetradecanoate to the refluxing epichlorohydrin.

-

Continue refluxing for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is filtered to remove the sodium chloride byproduct.

-

The excess epichlorohydrin is removed by vacuum distillation.

-

The crude product is dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any remaining salts and catalyst.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The final product, Glycidyl tetradecanoate, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Analytical Applications

The primary analytical application of Glycidyl tetradecanoate is in the food industry, where its deuterated form, this compound-d5, serves as a crucial internal standard for the accurate quantification of glycidyl fatty acid esters in edible oils.[2][3] These esters are considered potential carcinogens, making their monitoring essential for food safety.[2]

Quantitative Analysis using LC-MS/MS

Experimental Protocol: Quantification of Glycidyl Esters in Edible Oils

This protocol outlines a general workflow for the analysis of glycidyl esters using this compound-d5 as an internal standard.

Materials:

-

Edible oil sample

-

This compound-d5 (internal standard)

-

Hexane

-

Acetonitrile

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of the edible oil.

-

Spike the sample with a known amount of this compound-d5 internal standard solution.

-

Dissolve the spiked sample in hexane.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with hexane.

-

Load the sample solution onto the cartridge.

-

Wash the cartridge with hexane to remove interfering triglycerides.

-

Elute the glycidyl esters with a more polar solvent mixture, such as hexane:ethyl acetate.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile).

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific precursor and product ions of the target glycidyl esters and the this compound-d5 internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of the target glycidyl esters.

-

Calculate the concentration of each glycidyl ester in the oil sample based on the peak area ratio of the analyte to the internal standard.

-

Biological Applications: Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

A significant and emerging research application of Glycidyl tetradecanoate is its potential role as an inhibitor of monoacylglycerol lipase (MAGL).[4] MAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[5][6] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neurotransmission.[5][7][8][9]

The Endocannabinoid Signaling Pathway

The endocannabinoid system plays a crucial role in maintaining homeostasis in the body. 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2. MAGL terminates 2-AG signaling by hydrolyzing it into arachidonic acid and glycerol. Arachidonic acid can then be converted into pro-inflammatory prostaglandins (B1171923) by cyclooxygenase (COX) enzymes. By inhibiting MAGL, compounds like Glycidyl tetradecanoate can potentially enhance the beneficial effects of 2-AG and reduce the production of inflammatory mediators.

In Vitro MAGL Inhibition Assay

Experimental Protocol: Fluorometric MAGL Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of Glycidyl tetradecanoate against MAGL.

Materials:

-

Human recombinant MAGL enzyme

-

MAGL assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl acetate)

-

Glycidyl tetradecanoate (test inhibitor)

-

A known MAGL inhibitor as a positive control (e.g., JZL184)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Glycidyl tetradecanoate in DMSO.

-

Create a serial dilution of the test compound in MAGL assay buffer.

-

Prepare a working solution of the MAGL enzyme in the assay buffer.

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Setup (in triplicate):

-

Test wells: Add MAGL assay buffer, the diluted Glycidyl tetradecanoate solution, and the MAGL enzyme solution.

-

Positive control wells: Add MAGL assay buffer, the positive control inhibitor, and the MAGL enzyme solution.

-

Solvent control wells (100% activity): Add MAGL assay buffer, an equivalent volume of DMSO (without inhibitor), and the MAGL enzyme solution.

-

Background control wells (no enzyme): Add MAGL assay buffer and the MAGL substrate, but no enzyme.

-

-

Pre-incubation:

-

Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for 4-methylumbelliferone) over time using the microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each well.

-

Subtract the background fluorescence rate from all other rates.

-

Determine the percent inhibition for each concentration of Glycidyl tetradecanoate relative to the solvent control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Quantitative Data: MAGL Inhibitors

While specific IC₅₀ values for Glycidyl tetradecanoate are not yet widely published, the following table provides context with IC₅₀ values of known MAGL inhibitors.

| Inhibitor | Type | IC₅₀ (Human MAGL) | Reference |

| JZL184 | Irreversible | ~8 nM | [10] |

| KML29 | Irreversible | Not specified | [11] |

| ABX-1431 | Irreversible | Not specified | [11] |

| MAGLi 432 | Non-covalent | 4.2 nM | [11] |

Workflow for MAGL Inhibitor Screening and Validation

The discovery and validation of novel MAGL inhibitors, such as potentially Glycidyl tetradecanoate, follows a structured workflow.

Toxicological Profile

The toxicological profile of Glycidyl tetradecanoate is not extensively studied. However, its metabolite, glycidol, is classified as a probable human carcinogen. Therefore, handling of Glycidyl tetradecanoate should be performed with appropriate safety precautions. Cytotoxicity assays are essential to evaluate its potential adverse effects on cells.

Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Glycidyl tetradecanoate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Glycidyl tetradecanoate in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value for cytotoxicity.

-

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Glycidyl tetradecanoate based on the analysis of its constituent parts and related molecules.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.88 | Triplet | 3H | -CH₃ (of myristate) |

| ~1.25 | Multiplet | ~22H | -(CH₂)₁₁- (of myristate) |

| ~1.62 | Quintet | 2H | -CH₂-CH₂-COO- |

| ~2.32 | Triplet | 2H | -CH₂-COO- |

| ~2.65 | dd | 1H | -CH(O)CH H- (glycidyl) |

| ~2.85 | dd | 1H | -CH(O)CHH - (glycidyl) |

| ~3.20 | m | 1H | -CH (O)CH₂- (glycidyl) |

| ~3.95 | dd | 1H | -COO-CH H-CH(O)- |

| ~4.40 | dd | 1H | -COO-CHH -CH(O)- |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | -C H₃ (of myristate) |

| ~22.7 - 34.2 | -(C H₂)₁₂- (of myristate) |

| ~45.0 | -CH(O )CH₂- (glycidyl) |

| ~50.5 | -CH(O)C H₂- (glycidyl) |

| ~65.5 | -COO-C H₂- |

| ~173.5 | -C OO- |

FTIR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2920, ~2850 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1250, ~1170 | C-O stretching (ester) |

| ~910, ~840 | C-O stretching (epoxide ring) |

Conclusion

Glycidyl tetradecanoate is a molecule of growing interest, transitioning from a compound primarily of concern in food safety to a potential tool in biochemical research and drug discovery. Its ability to potentially inhibit monoacylglycerol lipase opens up new avenues for exploring its therapeutic applications in conditions where the endocannabinoid system is dysregulated. The detailed protocols and data presented in this guide are intended to facilitate further research into the synthesis, analysis, and biological activities of this promising compound. As with any reactive molecule, appropriate safety measures should be taken during its handling and investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 7460-80-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancement of endocannabinoid signaling and the pharmacotherapy of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibitor JZL184 is neuroprotective and alters glial cell phenotype in the chronic MPTP mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Glycidyl Methacrylate: A Versatile Building Block in Polymer Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on the Topic: This technical guide focuses on the role of Glycidyl (B131873) Methacrylate (B99206) (GMA) in polymer chemistry. Initial research on the requested topic of "glycidyl myristate" in the context of polymer synthesis and applications yielded limited information, suggesting a potential confusion with the widely studied and structurally similar monomer, glycidyl methacrylate. GMA's dual functionality, comprising a polymerizable methacrylate group and a reactive epoxy ring, makes it a cornerstone monomer in the development of advanced functional polymers for a vast array of applications, including drug delivery. This guide provides the in-depth technical details, experimental protocols, and data visualizations relevant to GMA, which aligns with the core requirements of the original query.

Introduction to Glycidyl Methacrylate (GMA)

Glycidyl methacrylate (GMA) is an ester of methacrylic acid and glycidol.[1] It is a bifunctional monomer featuring a vinyl group (methacrylate) that can readily undergo polymerization and a pendant epoxide (glycidyl) group.[2] This unique structure allows for a two-stage functionalization approach: first, the creation of a polymer backbone via polymerization of the methacrylate group, and second, the subsequent modification of the polymer through reactions of the highly reactive epoxy ring.[3][4] This versatility makes poly(glycidyl methacrylate) (PGMA) and its copolymers highly valuable scaffolds in materials science, particularly for applications requiring tailored chemical functionalities.[5][6]

The epoxy group can react with a wide range of nucleophiles, including amines, thiols, carboxylic acids, and azides, enabling the introduction of various chemical moieties along the polymer chain.[2][6] This post-polymerization modification capability is central to its role in creating polymers for specialized applications such as high-performance coatings, adhesives, and advanced biomedical materials, including drug delivery systems.[3][5]

Synthesis of Glycidyl Methacrylate

The industrial synthesis of GMA is primarily achieved through two main routes:

-

Reaction of Methacrylic Acid with Epichlorohydrin (B41342): This process involves the reaction of methacrylic acid with epichlorohydrin in the presence of a catalyst, followed by a ring-closure reaction using an alkaline solution.[7]

-

Reaction of an Alkali Metal Methacrylate with Epichlorohydrin: In this method, a salt of methacrylic acid (e.g., sodium methacrylate) reacts with epichlorohydrin, often catalyzed by a quaternary ammonium (B1175870) salt.[7][8]

The choice of synthesis route and purification methods significantly impacts the final purity of the GMA monomer, which is crucial for preventing premature polymerization and ensuring consistent performance in polymerization reactions.[9]

Polymerization of Glycidyl Methacrylate

The methacrylate group of GMA allows it to be polymerized using several techniques, each offering different levels of control over the final polymer architecture.

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for synthesizing PGMA and its copolymers.[10] Initiators such as 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used at elevated temperatures (e.g., 70°C).[1][11] While effective for producing high molecular weight polymers, this method offers limited control over molecular weight distribution (polydispersity) and polymer architecture.[12]

Controlled/"Living" Radical Polymerization

To achieve well-defined polymers with narrow molecular weight distributions and complex architectures (e.g., block copolymers), controlled radical polymerization techniques are employed.

-

Atom Transfer Radical Polymerization (ATRP): ATRP of GMA has been successfully carried out using copper-based catalysts in combination with amine-based ligands.[12][13] This method allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ < 1.25).[14] More recent developments have enabled SARA (Supplemental Activator and Reducing Agent) ATRP of GMA to be performed at room temperature.[15][16]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another powerful technique used for the controlled polymerization of GMA, providing access to well-defined polymer structures.[12]

Anionic Polymerization

Anionic polymerization of GMA can also be used to produce well-defined polymers. A notable method is the monomer-activated anionic approach, which selectively polymerizes the epoxide ring, leaving the methacrylate groups pendant for subsequent cross-linking reactions.[17][18]

Data Presentation: Reactivity Ratios in Copolymerization

The behavior of GMA in copolymerization is described by its reactivity ratios with other monomers. These ratios indicate the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.

| Comonomer (M2) | Polymerization Method | r1 (GMA) | r2 (Comonomer) | r1 x r2 | Reference(s) |

| Octadecyl Acrylate (B77674) (ODA) | Free Radical (Solution) | 1.29 | 0.68 | 0.88 | [1] |

| Butyl Acrylate (BA) | Emulsion | 1.51 - 1.85 | 0.15 - 0.22 | ~0.23 - 0.41 | [19] |

| Butyl Acrylate (BA) | Bulk | 2.15 | 0.12 | 0.26 | [19] |

| 4-benzyloxycarbonylphenyl methacrylate (BCPM) | Free Radical (Solution) | 0.82 | 0.65 | 0.53 | [11] |

Experimental Protocols

Protocol for Free-Radical Copolymerization of GMA and n-Butyl Acrylate (BA)[3]

-

Materials: Glycidyl methacrylate (GMA), n-butyl acrylate (BA), 2,2′-azobisisobutyronitrile (AIBN), tetrahydrofuran (B95107) (THF).

-

Procedure: a. A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with BA (10 mL, 0.0698 mol), GMA (21.5 mL, 0.1618 mol), and THF (108 mL) to achieve a monomer concentration of approximately 30% w/v. b. The flask is placed under an argon atmosphere. c. The initiator, AIBN (0.305 g, 1.9 mmol, corresponding to 0.8 mol% of total monomers), is added to the solution. d. The reaction mixture is heated to 70°C and stirred. e. The polymerization is allowed to proceed for a specified time. f. The resulting polymer is recovered by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Protocol for SARA ATRP of GMA at Room Temperature[15]

-

Materials: GMA (purified by passing through an alumina (B75360) column), ethyl 2-bromoisobutyrate (EBiB, initiator), Fe(0) powder, Cu(II)Br₂, tris(2-pyridylmethyl)amine (B178826) (TPMA, ligand), toluene (B28343), dimethylformamide (DMF).

-

Procedure: a. A Schlenk tube is charged with Cu(II)Br₂ (2.52 mg, 0.01 mmol), Fe(0) powder (6.30 mg, 0.11 mmol), and TPMA (36.06 mg, 0.12 mmol) in DMF (0.6 mL). b. GMA (3.00 mL, 22.58 mmol) is added, followed by a solution of EBiB (22.02 mg, 0.11 mmol) in toluene (2.4 mL). c. The tube is sealed, and the mixture is deoxygenated by three freeze-pump-thaw cycles and then purged with nitrogen. d. The reaction is stirred at room temperature. e. Samples are taken periodically to monitor conversion (via ¹H NMR) and molecular weight evolution (via SEC).

Mandatory Visualizations

Caption: Synthesis and Free-Radical Polymerization of Glycidyl Methacrylate (GMA).

Caption: Post-Polymerization Modification Pathways of Poly(Glycidyl Methacrylate).